molecular formula C8H17NO2 B13275820 2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL

2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL

Cat. No.: B13275820
M. Wt: 159.23 g/mol
InChI Key: QRAIPGZWOQLIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL is an organic compound with the molecular formula C8H17NO2. It is characterized by the presence of an amino group and a hydroxyl group attached to an oxane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-methyloxane with ethylene oxide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the desired chemical transformation. The product is then separated and purified using industrial-scale separation techniques, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is an amine.

    Substitution: The major products are halides or alkyl derivatives.

Scientific Research Applications

2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminomethyl)oxan-4-yl]ethan-1-ol
  • 2-Amino-1-(4-methyloxan-4-yl)ethan-1-ol

Uniqueness

2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL is unique due to its specific combination of functional groups and the oxane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(4-amino-2-methyloxan-4-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-7-6-8(9,2-4-10)3-5-11-7/h7,10H,2-6,9H2,1H3

InChI Key

QRAIPGZWOQLIAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CCO)N

Origin of Product

United States

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